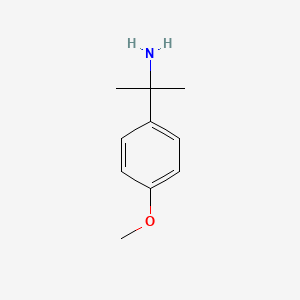

2-(4-Methoxyphenyl)propan-2-amine

Description

The exact mass of the compound 2-(4-Methoxyphenyl)propan-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methoxyphenyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITIBMKMOLMSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451635 | |

| Record name | 2-(4-methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30568-44-6 | |

| Record name | 2-(4-methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 2-(4-Methoxyphenyl)propan-2-amine

Introduction

2-(4-Methoxyphenyl)propan-2-amine, with the CAS number 30568-44-6, is a primary aromatic amine whose structural backbone is of significant interest in medicinal chemistry and drug development.[1] Its characterization is a foundational step for its potential use as a precursor or intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physical properties and the analytical methodologies required for its definitive identification and quality control.

Molecular Structure and Core Identifiers

A precise understanding of the molecule's structure is the starting point for any physical property analysis.

Caption: Workflow for Melting Point Determination.

Experimental Protocol for Solubility Assessment

Causality: Solubility data is vital for selecting appropriate solvents for synthesis, purification (crystallization), and formulation. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.

Methodology:

-

System Setup: For each solvent to be tested (e.g., water, ethanol, acetone, toluene), add an excess amount of 2-(4-Methoxyphenyl)propan-2-amine to a sealed vial.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the vials to stand at the same temperature until the undissolved solid has fully settled. Centrifugation may be used to expedite this process.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant without disturbing the solid.

-

Quantification:

-

Accurately dilute the aliquot with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

-

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Report the results in units such as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The combination of IR, NMR, and Mass Spectrometry is essential for complete structural elucidation and confirmation.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 2-(4-Methoxyphenyl)propan-2-amine, the key expected absorptions are associated with the primary amine (N-H), aromatic ring (C=C and C-H), and ether (C-O) linkages. [2][3][4] Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Notes |

| 3400–3250 | N-H Stretch (asymmetric & symmetric) | Medium-Weak | Primary amines typically show two distinct bands in this region. [2] |

| ~3030 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds. |

| 2970–2850 | Aliphatic C-H Stretch | Medium-Strong | From the methyl and methoxy groups. |

| 1650–1580 | N-H Bend (Scissoring) | Medium | Confirms the primary amine functional group. [2] |

| 1610, 1580, 1500 | Aromatic C=C Ring Stretch | Medium-Strong | A pattern of peaks is typical for substituted benzene rings. |

| 1335–1250 | Aromatic C-N Stretch | Strong | Stronger than the C-N stretch in aliphatic amines. [2] |

| 1250–1200 | Aryl-O Stretch (asymmetric) | Strong | Characteristic of the aryl ether linkage. |

| ~830 | Aromatic C-H Out-of-Plane Bend | Strong | Indicative of 1,4-disubstitution (para) on the benzene ring. |

Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid 2-(4-Methoxyphenyl)propan-2-amine sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR identifies the different types of carbon atoms.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | Doublet | 2H | Ar-H (ortho to C(CH₃)₂) | Aromatic protons adjacent to the bulky alkyl group. |

| ~6.85 | Doublet | 2H | Ar-H (ortho to OCH₃) | Aromatic protons shielded by the electron-donating methoxy group. |

| ~3.80 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

| ~1.50 | Singlet | 2H | -NH₂ | Amine protons are often broad and may not couple. Disappears on D₂O shake. [3] |

| ~1.45 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups are chemically equivalent, appearing as a single peak. |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | Ar-C (para to C(CH₃)₂) | Quaternary carbon attached to the electron-donating OCH₃ group. |

| ~140 | Ar-C (ipso to C(CH₃)₂) | Quaternary carbon attached to the alkyl group. |

| ~127 | Ar-CH (ortho to C(CH₃)₂) | Aromatic CH carbons. |

| ~114 | Ar-CH (ortho to OCH₃) | Aromatic CH carbons shielded by the OCH₃ group. |

| ~55 | -OCH₃ | Typical shift for a methoxy carbon. |

| ~50 | -C(CH₃)₂ | Quaternary carbon of the propan-2-amine moiety. |

| ~30 | -C(CH₃)₂ | Equivalent methyl carbons. |

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 2-(4-Methoxyphenyl)propan-2-amine, electron ionization (EI) would likely lead to characteristic fragmentation. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. [5] Predicted Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): m/z = 165. This peak corresponds to the intact molecule minus one electron. Its presence confirms the molecular weight.

-

Base Peak (m/z = 150): [M - CH₃]⁺. Loss of a methyl radical is a very common fragmentation for tertiary alkyl groups, leading to a stable benzylic carbocation. This is predicted to be the most abundant fragment.

-

Other Fragments:

-

m/z = 121: [M - C(CH₃)₂]⁺. Cleavage of the C-C bond alpha to the ring, loss of the isopropyl group, to form a methoxybenzyl radical cation.

-

m/z = 58: [C(CH₃)₂NH₂]⁺. Cleavage of the bond between the aromatic ring and the tertiary carbon.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive characterization of 2-(4-Methoxyphenyl)propan-2-amine requires a systematic application of both classical physicochemical tests and modern spectroscopic techniques. While definitive experimental data for properties like melting point and solubility are absent from current literature, this guide provides the authoritative protocols necessary for any researcher to determine these values. The predicted spectroscopic data, grounded in established chemical principles, serves as a robust template for the verification of the compound's identity and purity, ensuring its suitability for downstream applications in research and development.

References

-

Department of Chemistry, University of Calgary. (n.d.). IR: amines. University of Calgary. [Link]

-

Wikipedia. (2024). Amine. In Wikipedia. [Link]

-

Tassaing, T., et al. (2011). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. RSC Publishing. [Link]

-

ResearchGate. (2022). FTIR spectra to determine the amine functional groups on urea Black...[Link]

-

ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. [Link]

-

LibreTexts Chemistry. (n.d.). 2 Fragmentation and Interpretation of Spectra. [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)propan-1-amine. [Link]

-

Human Metabolome Database. (2017). Showing metabocard for 2-(4-methoxyphenyl)propan-2-ol (HMDB0062603). [Link]

-

Wiley Online Library. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. whitman.edu [whitman.edu]

An In-depth Technical Guide to Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate

Disclaimer: The CAS number 30568-44-6, as provided in the topic query, is officially assigned to the compound 2-(4-Methoxyphenyl)propan-2-amine. This guide will focus on the chemical entity Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate , for which a specific CAS number could not be definitively identified in publicly available databases. This document synthesizes information based on structurally related compounds within the thienoisothiazole class to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

The thieno[2,3-c]isothiazole scaffold is a fused heterocyclic system of significant interest in medicinal chemistry. This core structure, combining the electron-rich thiophene ring with the isothiazole moiety, creates a unique electronic environment that imparts a diverse range of biological activities. Derivatives of this and related thienoisothiazole systems have been explored for their potential as anticancer, antimicrobial, and immunomodulatory agents. This guide provides a detailed examination of Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate, a representative member of this class, covering its physicochemical properties, synthesis, potential mechanisms of action, and relevant experimental protocols.

Physicochemical and Spectral Properties

Structural and Physicochemical Data (Predicted)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₇H₁₆N₂O₂S₂ |

| Molecular Weight | 360.45 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| LogP | Predicted to be in the range of 3.5 - 4.5, indicating moderate lipophilicity. |

Spectral Characterization (Anticipated)

The structural confirmation of Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester (a triplet and a quartet), a singlet for the methyl group, and aromatic protons from the phenylamino substituent. The chemical shifts of the thiophene proton would be influenced by the surrounding functional groups.

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the carbons of the fused heterocyclic core, the methyl and ethyl groups, and the phenyl ring carbons.[1][2]

-

FTIR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the phenylamino moiety.

Synthesis and Manufacturing

The synthesis of Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate would likely proceed through a multi-step sequence, beginning with the construction of the core thieno[2,3-c]isothiazole ring system, followed by functionalization. A plausible synthetic strategy is outlined below, based on established methods for related heterocyclic systems.

Synthesis of the Thieno[2,3-c]isothiazole Core

A common approach to constructing the thieno[2,3-c]isothiazole scaffold involves the cyclization of appropriately substituted thiophene precursors. One such method is a variation of the Gewald reaction.

Proposed Synthesis of the Target Compound

A potential synthetic route to Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate is depicted below. This pathway involves the initial formation of a functionalized aminothiophene, followed by cyclization to form the isothiazole ring and subsequent amination.

Experimental Protocol: Gewald Aminothiophene Synthesis

This protocol describes the synthesis of a key intermediate, an aminothiophene, which serves as a precursor to the thieno[2,3-c]isothiazole core.

-

Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.

-

Addition of Cyanide Source: Add a cyanide source, such as malononitrile (1 equivalent), to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then a cold, dilute ethanol solution.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-aminothiophene derivative.

Mechanism of Action and Biological Activity

The biological activity of thieno[2,3-c]isothiazole derivatives is often attributed to their ability to act as kinase inhibitors.[3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.

Potential as Kinase Inhibitors

Many small molecule kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding pocket of the kinase. The thieno[2,3-c]isothiazole scaffold, with its planar structure and potential for various substitutions, can be designed to fit into these pockets and disrupt kinase activity. The phenylamino group at the 4-position and the ester at the 5-position can be crucial for forming hydrogen bonds and other interactions with amino acid residues in the kinase active site.

Anticancer and Antimicrobial Potential

Research on structurally similar thieno[3,2-d]thiazole derivatives has demonstrated their potential as multi-targeting kinase inhibitors against EGFR, VEGFR-2, and BRAFV600E, which are implicated in cancer progression.[3] These compounds have shown cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer).[3] Furthermore, some derivatives have exhibited promising antimicrobial effects.[3]

Applications in Research and Drug Development

The thieno[2,3-c]isothiazole scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents.

-

Scaffold for Library Synthesis: The core structure can be readily functionalized at multiple positions, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

-

Lead Optimization: For identified active compounds, the structure of Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate can be systematically modified to improve potency, selectivity, and pharmacokinetic properties.

-

Probes for Chemical Biology: Labeled derivatives can be synthesized to serve as chemical probes for studying the role of specific kinases in cellular processes.

Safety and Handling

As with any research chemical, Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 3-Methyl-4-(phenylamino)thieno[2,3-c]isothiazole-5-carboxylate is a representative of the promising thienoisothiazole class of heterocyclic compounds. While specific data for this molecule is sparse, the available literature on analogous structures suggests a high potential for biological activity, particularly as kinase inhibitors with applications in oncology. The synthetic routes to the core scaffold are well-established, providing a solid foundation for the exploration of this chemical space. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential.

References

-

Arkivoc. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. Link

-

MDPI. (2022). Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. Link

-

PubMed Central. (2022). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. Link

-

SpectraBase. Thieno(2,3-D)isothiazole. Link

-

ResearchGate. (2018). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. Link

-

PubMed. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Link

-

ResearchGate. (2013). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. Link

-

PubMed Central. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Link

-

Wiley Online Library. (2018). Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. Link

-

ResearchGate. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. Link

-

SpringerLink. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples and its application in metabolic stability. Link

-

ResearchGate. (1986). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Link

-

ResearchGate. (2023). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Link

-

ResearchGate. (2014). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Link

-

PubMed Central. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Link

-

Chemical Review and Letters. (2024). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Link

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(4-Methoxyphenyl)propan-2-amine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)propan-2-amine (CAS: 30568-44-6), a primary amine of significant interest in medicinal chemistry and synthetic research. The compound serves as a crucial intermediate, notably in the synthesis of long-acting β2-adrenoceptor agonists like formoterol. This document details its fundamental physicochemical properties, outlines a robust and modern synthetic protocol via reductive amination, discusses expected spectroscopic characteristics for structural verification, and provides essential safety and handling information. The guide is structured to offer both foundational data and practical, field-proven insights for laboratory application.

Physicochemical and Structural Data

2-(4-Methoxyphenyl)propan-2-amine is a solid compound at room temperature. Its core structure consists of a para-substituted methoxybenzene ring attached to a propan-2-amine moiety at the tertiary carbon, making it a tertiary benzylic amine. This structural arrangement is key to its utility as a building block in more complex molecular architectures.

A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Key Properties of 2-(4-Methoxyphenyl)propan-2-amine

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(4-methoxyphenyl)propan-2-amine | [1] |

| CAS Number | 30568-44-6 | |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol | |

| Monoisotopic Mass | 165.11537 Da | [1] |

| Physical Form | Solid | |

| SMILES | CC(C)(C1=CC=C(C=C1)OC)N | [1] |

| InChI Key | RITIBMKMOLMSPL-UHFFFAOYSA-N | [1] |

| XlogP (Predicted) | 1.7 |[1] |

Synthesis Methodology: One-Pot Reductive Amination

The synthesis of tertiary benzylic amines such as 2-(4-methoxyphenyl)propan-2-amine is efficiently achieved through one-pot reductive amination. This method is superior to older techniques like the Leuckart reaction, as it proceeds under milder conditions, generally produces higher yields, and avoids the use of high temperatures and formamide.[2][3] The strategy involves the in situ formation of an imine from a ketone precursor, which is then immediately reduced to the target amine.

The logical precursor for this synthesis is 4'-methoxyacetophenone. The reaction with an ammonia source forms an iminium ion intermediate, which is then reduced by a hydride agent. Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this transformation because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine intermediate.[4][5]

Sources

- 1. PubChemLite - 2-(4-methoxyphenyl)propan-2-amine (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Biological Activity of 4-Methoxy-alpha-methylphenethylamine (PMA) Analogs: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the biological activity of 4-methoxy-alpha-methylphenethylamine (PMA) and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of their structure-activity relationships, pharmacological mechanisms, and the experimental methodologies crucial for their evaluation.

Introduction: The Significance of the Phenethylamine Scaffold

The phenethylamine core structure, a phenyl ring connected to an amino group by a two-carbon chain, is a foundational element in a vast array of neuropharmacologically active compounds.[1] Modifications to this basic scaffold, through substitutions on the aromatic ring or the ethylamine side chain, give rise to compounds with diverse biological activities, ranging from therapeutic agents to substances with high abuse potential. 4-methoxy-alpha-methylphenethylamine, commonly known as PMA, is a notable member of this class, recognized for its potent effects on the central nervous system.[2] Understanding the biological activity of PMA and its analogs is critical for the development of novel therapeutics, as well as for comprehending the toxicology of designer drugs.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The biological activity of PMA analogs is intricately linked to their chemical structure. Subtle modifications to the molecule can drastically alter its potency, receptor selectivity, and functional effects.

The Core Structure and Key Substitution Points

The fundamental structure of PMA provides several key points for modification that influence its pharmacological profile. The following diagram illustrates this core scaffold and highlights the primary areas of substitution.

Caption: Core structure of PMA highlighting key points for analog synthesis.

Aromatic Ring Substitutions

Substitutions on the phenyl ring are a primary determinant of the pharmacological profile of phenethylamine derivatives.[1] In the case of PMA analogs, the position and nature of these substituents can dramatically alter receptor affinity and selectivity. For instance, the addition of further methoxy groups or other lipophilic substituents can enhance affinity for serotonin receptors, particularly the 5-HT2A subtype.[3][4][5] The 2,5-dimethoxy substitution pattern, for example, is a common feature in many psychedelic phenethylamines, with the substituent at the 4-position greatly influencing potency.[5][6]

Alpha-Methyl and Amino Group Modifications

The presence of an alpha-methyl group, as in PMA, generally increases the stimulant properties and metabolic stability of phenethylamines by providing resistance to metabolism by monoamine oxidase (MAO).[3] N-methylation of the amino group, creating para-methoxymethamphetamine (PMMA), can alter the balance of effects, though PMMA does not appear to act as a simple amphetamine-like agent.[7]

Pharmacological Profile: A Multi-Target Interaction

The biological effects of PMA and its analogs are primarily mediated through their interactions with monoamine systems in the brain, particularly serotonin, dopamine, and norepinephrine.

Monoamine Transporter Interactions: Releasers and Reuptake Inhibitors

PMA and many of its analogs function as monoamine releasing agents.[8] They can be transported into presynaptic neurons by monoamine transporters (SERT, DAT, and NET), leading to a reversal of transporter function and the subsequent release of neurotransmitters from vesicular stores into the synapse. This surge in synaptic monoamine levels is a key contributor to their psychoactive and physiological effects. Some analogs may also act as reuptake inhibitors, blocking the clearance of neurotransmitters from the synapse and prolonging their action.

Receptor Binding and Functional Activity

Beyond their effects on monoamine transporters, many PMA analogs exhibit direct agonist activity at various G-protein coupled receptors (GPCRs), most notably serotonin receptors.

-

5-HT2A Receptor Agonism: Agonism at the 5-HT2A receptor is a hallmark of many psychedelic phenethylamines and is believed to be the primary mechanism underlying their hallucinogenic effects.[3][9][10] The affinity and efficacy at this receptor can be significantly modulated by the substitution pattern on the aromatic ring.[3][11]

-

Trace Amine-Associated Receptor 1 (TAAR1): Some phenethylamines are also agonists at TAAR1, an intracellular GPCR that can modulate the activity of monoamine transporters.[8]

The following table summarizes the receptor binding affinities (Ki, nM) for a selection of PMA and related analogs. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | TAAR1 (Ki, nM) |

| PMA | >1000 | ~2660-7850[8] | ~7850[8] | Micromolar potency[8] |

| 3-Methoxyamphetamine | 2660[8] | 7850[8] | - | Micromolar potency[8] |

| 2,5-Dimethoxy-4-bromoamphetamine (DOB) | - | High Affinity[11] | High Affinity[11] | - |

| 2,5-Dimethoxy-4-methylamphetamine (DOM) | - | High Affinity[10] | High Affinity[10] | Inactive (human)[10] |

Note: Data is compiled from various sources and experimental conditions may differ. This table is for comparative purposes.

Monoamine Oxidase (MAO) Inhibition

A significant and potentially dangerous aspect of the pharmacology of some PMA analogs is their ability to inhibit monoamine oxidase (MAO), the enzyme responsible for the metabolic breakdown of monoamine neurotransmitters.[12][13] PMA itself is a potent inhibitor of MAO-A, the isoform primarily responsible for metabolizing serotonin.[9] This inhibition leads to a further increase in synaptic serotonin levels, which, when combined with the serotonin-releasing properties of these compounds, can lead to a life-threatening condition known as serotonin syndrome.[14]

In Vivo Effects and Toxicological Considerations

The complex pharmacology of PMA analogs translates into a range of physiological and behavioral effects, some of which can be severe and life-threatening.

Serotonin Syndrome: A Toxidrome of Excess

The combination of serotonin release and MAO-A inhibition makes PMA and some of its analogs particularly prone to inducing serotonin syndrome.[14][15] This condition is characterized by a triad of symptoms:

-

Cognitive and Behavioral Changes: Agitation, confusion, restlessness, and hallucinations.[16]

-

Autonomic Instability: Hyperthermia, tachycardia, rapid changes in blood pressure, and diarrhea.[16]

-

Neuromuscular Hyperactivity: Tremor, rigidity, myoclonus, and hyperreflexia.[14]

Severe cases can lead to rhabdomyolysis, seizures, and death.[14] The co-administration of other serotonergic drugs, such as SSRIs or other MAOIs, dramatically increases this risk.[14][16]

Caption: Mechanism of PMA-induced Serotonin Syndrome.

Cardiovascular Toxicity

PMA and related compounds can have significant cardiovascular effects, including potent increases in heart rate and blood pressure.[17] These effects are largely due to the release of norepinephrine.[17] In cases of overdose, this can lead to hypertensive crisis, tachycardia, and other life-threatening cardiovascular events.[18]

Neurotoxicity

While less studied than other amphetamines, there is a potential for neurotoxicity with some PMA analogs, particularly with high doses or chronic use. The excessive release of neurotransmitters can lead to oxidative stress and damage to monoaminergic neurons.

Experimental Protocols for Biological Characterization

A thorough understanding of the biological activity of novel PMA analogs requires a multi-faceted experimental approach, encompassing both in vitro and in vivo assays.

In Vitro Assays: Probing Molecular Interactions

-

Radioligand Binding Assays: These assays are fundamental for determining the affinity of a compound for a specific receptor or transporter.[19][20]

-

Protocol Outline:

-

Prepare cell membranes or tissue homogenates expressing the target of interest (e.g., 5-HT2A receptors).

-

Incubate the membranes with a radiolabeled ligand that is known to bind to the target.

-

Add increasing concentrations of the unlabeled test compound (PMA analog).

-

Separate the bound and free radioligand.

-

Quantify the amount of bound radioactivity.

-

Calculate the Ki value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

-

-

Functional Assays: These assays measure the functional consequence of a compound binding to its target, determining whether it is an agonist, antagonist, or has no effect.

-

Example: Calcium Mobilization Assay for 5-HT2A Receptor Agonism

-

Culture cells expressing the human 5-HT2A receptor.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Add increasing concentrations of the PMA analog.

-

Measure the change in intracellular calcium concentration using a fluorometer.

-

Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

-

-

-

Monoamine Transporter Uptake/Release Assays: These assays assess the ability of a compound to inhibit monoamine reuptake or induce monoamine release.

-

Protocol Outline (Synaptosome Release Assay):

-

Prepare synaptosomes (isolated nerve terminals) from rodent brain tissue.

-

Pre-load the synaptosomes with a radiolabeled monoamine (e.g., [3H]5-HT).

-

Expose the synaptosomes to increasing concentrations of the PMA analog.

-

Measure the amount of radiolabeled monoamine released into the supernatant.

-

Calculate the EC50 for release.

-

-

In Vivo Studies: Assessing Physiological and Behavioral Effects

-

Behavioral Assays: Animal models are used to investigate the psychoactive and stimulant effects of PMA analogs.

-

Head-Twitch Response (HTR) in Rodents: This is a behavioral proxy for 5-HT2A receptor activation and is highly correlated with hallucinogenic potential in humans.[9]

-

Locomotor Activity: Measures the stimulant or depressant effects of a compound.[8]

-

Drug Discrimination Studies: Animals are trained to distinguish between a known drug and saline, and then tested with the novel compound to see if it produces similar subjective effects.[8]

-

-

Physiological Monitoring:

-

Telemetric Monitoring: Allows for the continuous measurement of cardiovascular parameters (heart rate, blood pressure) and body temperature in conscious, freely moving animals.

-

The following diagram illustrates a typical workflow for the biological characterization of a novel PMA analog.

Caption: Experimental workflow for characterizing PMA analogs.

Conclusion

The 4-methoxy-alpha-methylphenethylamine scaffold and its analogs represent a complex and pharmacologically rich class of compounds. Their biological activity is a delicate interplay of interactions with multiple monoamine systems, with subtle structural changes leading to profound differences in their effects. A thorough understanding of their structure-activity relationships, coupled with a comprehensive experimental evaluation, is essential for both the development of novel therapeutic agents and for mitigating the public health risks associated with their illicit use. This guide provides a foundational framework for researchers to navigate the intricate world of PMA analogs and to contribute to a deeper understanding of their biological impact.

References

- 1. benchchem.com [benchchem.com]

- 2. (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 9. 5-Chloro-αMT - Wikipedia [en.wikipedia.org]

- 10. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. crew.scot [crew.scot]

- 16. Serotonin syndrome: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 17. Comparison of cardiovascular, hyperthermic, and toxic effects of para-methoxyamphetamine (PMA) and 3, 4-methylenedioxyamphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methamphetamine-induced cardiotoxicity: in search of protective transcriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 20. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Pharmacological Profile of 2-(4-Methoxyphenyl)propan-2-amine

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological profile of the novel compound, 2-(4-Methoxyphenyl)propan-2-amine. Synthesizing data from structurally related phenethylamine and amphetamine analogues, this document outlines the predicted receptor binding affinities, functional activities, and potential central nervous system effects of this molecule. Furthermore, this guide details robust, validated experimental protocols for the complete in vitro and in vivo characterization of 2-(4-Methoxyphenyl)propan-2-amine, offering a roadmap for researchers and drug development professionals.

Introduction: Unveiling a Potential Neuromodulator

2-(4-Methoxyphenyl)propan-2-amine is a substituted phenethylamine derivative with a structural backbone common to a wide range of neuroactive compounds. Its core components—a phenyl ring, an ethylamine side chain, and a methoxy substituent—suggest potential interactions with monoaminergic systems in the central nervous system (CNS). The α,α-dimethyl substitution on the ethylamine side chain is a key structural feature that differentiates it from more extensively studied analogues like 4-methoxyamphetamine (PMA) and may significantly influence its pharmacological properties. Given the therapeutic and toxicological importance of related compounds, a thorough investigation into the pharmacological profile of 2-(4-Methoxyphenyl)propan-2-amine is warranted. This guide provides a predictive analysis based on established structure-activity relationships (SAR) and outlines a comprehensive experimental strategy for its empirical validation.

Synthesis of 2-(4-Methoxyphenyl)propan-2-amine

The synthesis of 2-(4-Methoxyphenyl)propan-2-amine can be achieved through several established synthetic routes. A plausible and efficient method involves the reductive amination of 1-(4-methoxyphenyl)propan-2-one. This approach offers good yields and control over the final product.

Proposed Synthetic Pathway

An In-depth Technical Guide to 2-(4-Methoxyphenyl)propan-2-amine: Synthesis, Characterization, and Applications

InChIKey: RITIBMKMOLMSPL-UHFFFAOYSA-N

Introduction

2-(4-Methoxyphenyl)propan-2-amine, a substituted phenethylamine derivative, is a compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its structural similarity to known bioactive phenethylamines suggests its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)propan-2-amine, covering its chemical identity, synthesis via reductive amination, analytical characterization, potential applications in medicinal chemistry, and essential safety information.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a compound is the cornerstone of its application in research and development. The key identifiers and physicochemical properties of 2-(4-Methoxyphenyl)propan-2-amine are summarized below.

| Property | Value | Source |

| CAS Number | 30568-44-6 | [2] |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | |

| InChI | 1S/C10H15NO/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7H,11H2,1-3H3 | |

| SMILES | CC(C)(C1=CC=C(C=C1)OC)N | |

| Physical Form | Solid | |

| Purity | 98% (typical) | [2] |

Synthesis of 2-(4-Methoxyphenyl)propan-2-amine via Reductive Amination

The primary route for the synthesis of 2-(4-Methoxyphenyl)propan-2-amine is the reductive amination of 4'-methoxyacetophenone. This widely used method in organic chemistry converts a carbonyl group to an amine through an intermediate imine.[3]

Reaction Pathway

The synthesis proceeds in two conceptual steps that are often carried out in a one-pot procedure:

-

Imine Formation: 4'-Methoxyacetophenone reacts with an ammonia source to form an intermediate imine.

-

Reduction: The imine is then reduced to the corresponding primary amine using a suitable reducing agent.

Caption: Reductive Amination Workflow

Experimental Protocol

Materials:

-

4'-Methoxyacetophenone

-

Ammonium acetate or aqueous ammonia

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation, optional)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-methoxyacetophenone (1 equivalent) in anhydrous methanol.

-

Add a large excess of an ammonia source, such as ammonium acetate (e.g., 10 equivalents).

-

Stir the mixture at room temperature or gentle reflux for several hours to overnight to facilitate imine formation. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting ketone.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (a molar excess, e.g., 2-3 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until the imine is fully reduced (monitor by TLC or GC-MS).

-

-

Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of water to decompose any remaining sodium borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the product.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-Methoxyphenyl)propan-2-amine as an oil or solid.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Alternatively, the amine can be converted to its hydrochloride salt by treating a solution of the free base in a suitable solvent (e.g., diethyl ether, isopropanol) with a solution of HCl in the same or a compatible solvent. The resulting crystalline salt can be collected by filtration and washed with a cold solvent.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

While experimental spectra for 2-(4-Methoxyphenyl)propan-2-amine are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (typically two doublets in the aromatic region), a singlet for the methoxy group protons, and a singlet for the two equivalent methyl groups. The amine protons may appear as a broad singlet.[5][6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, the quaternary carbon attached to the amine group, the methyl carbons, and the methoxy carbon.[7]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.23 g/mol ). Fragmentation patterns would be consistent with the structure of a phenethylamine derivative. Predicted collision cross-section data can further aid in identification.[8][9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.[11][12][13][14]

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the synthesized compound and for identifying any byproducts or unreacted starting materials.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, is crucial for the separation and quantification of the enantiomers of 2-(4-Methoxyphenyl)propan-2-amine, as the compound possesses a chiral center.[15][16][17][18][19]

Experimental Protocol: Chiral HPLC Separation (General Approach)

A general protocol for the chiral separation of amphetamine analogs can be adapted for 2-(4-Methoxyphenyl)propan-2-amine.[15]

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

Mobile Phase (example):

-

A mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and a buffer (e.g., ammonium bicarbonate or ammonium acetate). The exact ratio and pH will need to be optimized for the specific CSP.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Dissolve a small amount of the racemic 2-(4-Methoxyphenyl)propan-2-amine in the mobile phase.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

-

Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

Applications in Drug Development and Medicinal Chemistry

2-(4-Methoxyphenyl)propan-2-amine belongs to the phenethylamine class of compounds, which is a rich source of neuropharmacologically active agents.[1] The structural features of this molecule, including the methoxy-substituted phenyl ring and the alpha,alpha-dimethylated ethylamine side chain, provide a foundation for its potential applications in drug discovery.

Structural Analogy to Bioactive Molecules

The phenethylamine scaffold is present in a wide range of stimulants, hallucinogens, and therapeutic agents. The substitution pattern on the aromatic ring and the side chain significantly influences the pharmacological activity.[20] The 4-methoxy group is known to modulate the interaction of phenethylamines with various receptors and transporters in the central nervous system.

Potential as a Precursor and Building Block

This compound can serve as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its primary amine functionality allows for a wide range of chemical modifications, such as N-alkylation, acylation, and sulfonylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.[21][22][23]

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for 2-(4-Methoxyphenyl)propan-2-amine is limited in the public domain, general principles from related phenethylamine series can be informative. For instance, the nature and position of substituents on the phenyl ring are critical determinants of receptor binding affinity and functional activity at serotonin and dopamine receptors.[20][24] The alpha,alpha-dimethyl substitution may influence the metabolic stability and pharmacokinetic profile of the molecule.

Sources

- 1. 2-(3-methoxy-4-methylphenyl)propan-2-amine hydrochloride [myskinrecipes.com]

- 2. 2-(4-methoxyphenyl)propan-2-amine | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. PubChemLite - 2-(4-methoxyphenyl)propan-2-amine (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 9. 2-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 81930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hmdb.ca [hmdb.ca]

- 11. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. Propanamide, N-(4-methoxyphenyl)- [webbook.nist.gov]

- 14. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]

- 15. benchchem.com [benchchem.com]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sfera.unife.it [sfera.unife.it]

- 20. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]

- 22. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Enduring Significance of the Phenethylamine Scaffold

An In-depth Technical Guide to the Synthesis of Substituted Phenethylamines

The substituted 2-phenethylamine framework is a cornerstone of medicinal chemistry and pharmacology. This structural motif is present in a vast array of biologically active molecules, from endogenous neurotransmitters like dopamine and norepinephrine to a wide spectrum of pharmaceuticals and research chemicals.[1][2] The versatility of the phenethylamine scaffold allows for fine-tuning of its pharmacological properties through substitution on the phenyl ring, the ethylamine backbone, and the terminal amino group. This guide provides a comprehensive overview of the core synthetic strategies employed for the preparation of these vital compounds, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and field-proven protocols for the most significant synthetic transformations, emphasizing the rationale behind experimental choices to ensure reproducible and robust outcomes.

Reductive Amination: The Workhorse of Phenethylamine Synthesis

Reductive amination is arguably the most versatile and widely employed method for synthesizing a diverse range of primary, secondary, and tertiary phenethylamines. The strategy involves the reaction of a phenyl-substituted ketone or aldehyde with an amine (or ammonia) to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the target amine.[3] This one-pot approach is highly valued in green chemistry for its efficiency and reduction of intermediate purification steps.[4]

Mechanism and Rationale

The reaction proceeds in two main stages:

-

Imine/Iminium Formation: The carbonyl compound reacts with ammonia or a primary/secondary amine to form a hemiaminal, which then dehydrates to form an imine (from ammonia/primary amines) or an iminium ion (from secondary amines). This step is typically reversible and often acid-catalyzed.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine/iminium ion.

The key to a successful reductive amination is the choice of a reducing agent that is mild enough not to significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the imine intermediate.[3]

Caption: General workflow for Reductive Amination.

Key Reducing Agents and Their Applications

The choice of reducing agent is critical and depends on the substrate and desired reaction conditions.

| Reducing Agent | Key Characteristics & Causality | Typical Use Case |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild reductant, stable in weakly acidic conditions (pH 3-6) where imine formation is favorable. Selectively reduces imines over ketones/aldehydes.[3] | The classic "go-to" reagent for one-pot reductive aminations due to its high selectivity and compatibility with a wide range of functional groups. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Another mild and selective reductant. Less toxic than NaBH₃CN and does not generate cyanide waste. Effective for a broad range of substrates, including those sensitive to other reagents.[3] | A safer, highly effective alternative to NaBH₃CN, particularly in academic and industrial settings where cyanide use is restricted. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A "green" and atom-economical method. The catalyst (e.g., Palladium on Carbon) facilitates both imine formation and its subsequent reduction.[4] Can be performed under mild pressure and temperature. | Large-scale industrial synthesis where catalyst cost and recovery are manageable. Also used for debenzylation of N-benzyl protected amines. |

| Leuckart-Wallach Reaction | Uses formic acid or its derivatives (e.g., ammonium formate, formamide) as both the reducing agent and the nitrogen source.[5][6] Requires high temperatures (120-185°C).[5][7] | A classic, albeit harsh, method for converting ketones/aldehydes to primary amines. Often results in N-formylated products requiring a subsequent hydrolysis step.[8] |

Experimental Protocol: Synthesis of N-Benzyl Phenethylamines

This protocol is adapted from the synthesis of N-benzyl phenethylamines, demonstrating a typical indirect reductive amination.[9]

-

Imine Formation: In a round-bottom flask, dissolve the desired phenethylamine (1.0 eq) and the corresponding substituted benzaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by TLC.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C. Causality: NaBH₄ is a more powerful reductant than NaBH₃CN. Here, the imine is pre-formed, so the selectivity issue is less critical, and NaBH₄ offers a rapid reduction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until completion.

-

Work-up: Quench the reaction by slowly adding water. Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-benzyl phenethylamine.

-

Purification (if necessary): The product can be purified by column chromatography or by precipitation as a hydrochloride salt by bubbling HCl gas through an ethereal solution of the amine.[9]

The Henry Reaction Pathway: Synthesis via Nitrostyrenes

A classic and powerful two-step method for preparing primary phenethylamines involves the condensation of a substituted benzaldehyde with a nitroalkane (typically nitromethane) in a Henry (nitroaldol) reaction, followed by the reduction of the resulting β-nitrostyrene intermediate.[10][11]

Mechanism and Rationale

-

Henry Reaction: A base catalyst deprotonates the nitroalkane to form a nitronate anion. This nucleophile then attacks the aldehyde carbonyl, leading to a nitroaldol adduct, which readily dehydrates under the reaction conditions to yield the conjugated β-nitrostyrene.[12]

-

Reduction: The nitro group and the alkene double bond of the β-nitrostyrene are reduced to an amino group and a single bond, respectively. This transformation is the critical step and can be achieved with a variety of powerful reducing agents.

Caption: The two-step Henry reaction pathway to phenethylamines.

Common Reducing Agents for β-Nitrostyrenes

The reduction of β-nitrostyrenes is a high-energy transformation, often requiring potent hydride donors.

| Reducing Agent | Key Characteristics & Causality | Typical Yields |

| Lithium Aluminum Hydride (LiAlH₄) | A very powerful, non-selective reducing agent. Effectively reduces both the nitro group and the double bond. Requires anhydrous conditions and careful handling due to its high reactivity with protic solvents.[11] | Generally high (70-90%) |

| Sodium Borohydride / Copper(II) Chloride (NaBH₄/CuCl₂) | A milder, one-pot system where CuCl₂ is believed to facilitate the reduction. This method is often faster and can be performed under less stringent conditions than with LiAlH₄.[13] | Good to excellent (62-83%)[13] |

| Catalytic Hydrogenation (H₂/Pd-C, Raney Ni) | A clean method that avoids metal hydride reagents. Can sometimes lead to side reactions or require high pressures depending on the substrate and catalyst. | Variable, can be high |

| Borane (BH₃) | Reduction with borane can sometimes lead to the formation of hydroxylamine by-products as a result of partial reduction of the nitro group.[12][14] | Variable, risk of by-products |

Experimental Protocol: Synthesis of Mescaline (via Henry Reaction)

This protocol is based on the well-documented synthesis of mescaline from 3,4,5-trimethoxybenzaldehyde, as described by Alexander Shulgin.[10]

-

Henry Condensation: To a flask containing 3,4,5-trimethoxybenzaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (1.2 eq) and anhydrous ammonium acetate (0.5 eq) as the base catalyst.

-

Heat the mixture to reflux (approximately 100-110°C) for 1-2 hours. Causality: The heat facilitates the dehydration of the intermediate nitroaldol adduct to the desired β-nitrostyrene product.

-

Upon cooling, the yellow β-nitrostyrene product will crystallize from the solution. Collect the crystals by filtration, wash with cold water, and then with cold methanol to remove residual acetic acid and unreacted aldehyde. Air dry the crystals.

-

LiAlH₄ Reduction: Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-2.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of the dried β-(3,4,5-trimethoxyphenyl)-nitrostyrene (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at a rate that maintains a gentle reflux. Causality: The addition must be slow and controlled due to the highly exothermic nature of the reaction.

-

After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Filter the granular precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washes, and remove the THF under reduced pressure to yield mescaline as a crude oil, which can be further purified by distillation or salt formation.

Synthesis from Phenylacetic Acids

Another fundamental approach begins with a correspondingly substituted phenylacetic acid. This method involves converting the carboxylic acid to a more reducible intermediate, typically a phenylacetamide, which is then reduced to the phenethylamine.[15]

General Strategy

This two-step sequence provides a reliable route when the corresponding phenylacetic acid is commercially available or easily synthesized.[15][16]

-

Amide Formation: The phenylacetic acid is converted to an activated derivative (e.g., an acid chloride using PCl₅ or SOCl₂) which then reacts with ammonia to form the primary amide (phenylacetamide).[15]

-

Amide Reduction: The phenylacetamide is reduced to the phenethylamine using a strong reducing agent capable of reducing amides, such as LiAlH₄.[15]

Caption: Synthesis of phenethylamines from phenylacetic acids.

Experimental Protocol: Synthesis of 3,4,5-Trimethyl-phenethylamine

This protocol is directly adapted from a literature procedure for the synthesis of 3,4,5-trimethyl-phenethylamine from its corresponding phenylacetic acid.[15]

-

Amide Formation: In a round-bottom flask equipped with a reflux condenser, mix 3,4,5-trimethylphenylacetic acid (1.0 eq) with phosphorus pentachloride (PCl₅) (1.0 eq).

-

After the initial vigorous reaction subsides, warm the mixture gently (e.g., on a steam bath) for 10 minutes to complete the formation of the acid chloride.

-

Remove the resulting phosphorus oxychloride by distillation under reduced pressure.

-

Add the crude acid chloride residue gradually to an ice-cooled 25% aqueous ammonia solution. Causality: The addition is performed slowly and with cooling to manage the exothermic reaction between the acid chloride and ammonia.

-

Collect the precipitated 3,4,5-trimethylphenylacetamide by filtration, wash with water, and air dry. The amide can be recrystallized from benzene/ethanol to achieve high purity (reported yield: 85%).[15]

-

Amide Reduction: To a stirred suspension of LiAlH₄ (4.0 eq) in absolute ether, add a solution of the 3,4,5-trimethylphenylacetamide (1.0 eq) in a boiling solvent like benzene. Causality: The amide is often poorly soluble in ether alone; using a co-solvent like hot benzene ensures it remains in solution for the addition.

-

Stir and reflux the reaction mixture for an extended period (e.g., 22 hours) to ensure complete reduction.

-

Work-up and Isolation: After cooling, hydrolyze the reaction mixture by the cautious addition of water and 10% sulfuric acid.

-

A solid, insoluble sulfate salt of the product amine may form. Collect this by filtration.

-

The crude product can be purified by dissolving the sulfate salt in concentrated hydrochloric acid and allowing the hydrochloride salt of the phenethylamine to crystallize upon cooling. The reported yield for this step is 89%.[15]

Other Notable Synthetic Routes

While the above methods are the most common, several other named reactions provide viable pathways to the phenethylamine core or related structures.

-

Gabriel Synthesis: This method transforms primary alkyl halides into primary amines using potassium phthalimide.[17] It is an excellent method for avoiding the over-alkylation common in direct ammonolysis but is generally limited to primary halides.[17][18] The final amine is typically liberated by reaction with hydrazine (Ing-Manske procedure) under milder conditions than acid hydrolysis.[19]

-

Strecker Synthesis: This reaction produces α-amino acids from aldehydes or ketones by treatment with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[20][21][22] While primarily used for amino acids, it represents a fundamental C-C and C-N bond-forming strategy that can be adapted for certain phenethylamine analogues. Asymmetric variants using chiral auxiliaries have also been developed.[20][23]

-

Pictet-Spengler Reaction: This is not a direct synthesis of phenethylamines but rather a crucial subsequent reaction. It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline.[24][25] This reaction is fundamental in the synthesis of a vast number of alkaloids and pharmacologically active compounds derived from the phenethylamine skeleton.[26][27]

Modern Catalytic Approaches

Recent advances have focused on developing more efficient, modular, and milder catalytic methods. A notable example is the photoassisted Nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and (hetero)aryl iodides. This method provides access to medicinally valuable β-phenethylamine derivatives under mild conditions, avoiding stoichiometric reductants and expanding the scope to α-substituted products.[28] Such strategies represent the cutting edge of synthetic methodology, offering novel retrosynthetic disconnections for complex targets.

Conclusion

The synthesis of substituted phenethylamines is a mature field with a rich history of robust and reliable chemical transformations. The choice of synthetic route—be it the workhorse reductive amination, the classic Henry reaction pathway, or conversion from phenylacetic acids—must be guided by the availability of starting materials, the desired substitution pattern, scale, and the functional group tolerance required. As demonstrated, a deep understanding of the underlying mechanisms and the rationale for specific reagents and conditions is paramount for achieving high yields and purity. The continued development of modern catalytic methods promises to further expand the synthetic toolkit, enabling more efficient and versatile access to this critical pharmacological scaffold.

References

- Synthesis of Phenethylamines from Phenylacetic Acids. (n.d.). designer-drug.com.

- Pictet–Spengler reaction. (n.d.). Wikipedia.

- Whaley, W. M., & Govindachari, T. R. (n.d.).

- Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific - US.

- Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific - LU.

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020).

- STUDIES ON THE LEUCKART REACTION. (n.d.). Semantic Scholar.

- Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. (2018).

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). [Source not provided].

- Mescaline. (n.d.). Wikipedia.

- Application Notes and Protocols for the Synthesis of Phenethylamines

- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (n.d.). PubMed Central.

- The Henry reaction: Spectroscopic studies of nitrile and hydroxylamine by-products formed during synthesis of psychoactive phenylalkylamines. (n.d.). Research Explorer The University of Manchester.

- β-PHENYLETHYLAMINE. (n.d.). Organic Syntheses Procedure.

- α-Phenylethylamine. (n.d.). Organic Syntheses Procedure.

- (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... (n.d.).

- STUDIES ON THE LEUCKART REACTION. (n.d.).

- Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020). Journal of the American Chemical Society.

- Reductive amin

- Preparation of Phenethylamines, Part 3: By C-N Bond Form

- The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. (2025).

- Gabriel Phthalamide Synthesis of 1-Phenylethylamine. (2023). Chemistry Stack Exchange.

- Catalytic Strategy for Regioselective Arylethylamine Synthesis. (2019). Journal of the American Chemical Society.

- Leuckart reaction. (n.d.). Wikipedia.

- An Asymmetric Strecker Synthesis of (R)-(+)-2-Methyl-3-Phenylalanine: An Efficient Preparation. (n.d.).

- P2P Syntheses

- (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f... (n.d.).

- the leuckart reaction. (n.d.). Erowid.

- Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. (2024). YouTube.

- 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PMC - PubMed Central.

- Strecker amino acid synthesis. (n.d.). Wikipedia.

- The synthesis of substituted phenethylamines. (1968). Journal of Medicinal Chemistry.

- 2-Phenethylamines in Medicinal Chemistry: A Review. (2023).

- β-Phenethylamine Synthesis: N-Pyridinium Aziridines as L

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Method for making phenylethylamine compounds. (n.d.).

- Gabriel synthesis. (n.d.). Wikipedia.

- Preparation method of phenylethylamine. (n.d.).

- Gabriel Synthesis. (n.d.). Thermo Fisher Scientific - UK.

- The Gabriel Synthesis. (n.d.). Chemistry Steps.

- Phenylacetic acid. (n.d.). Wikipedia.

- Strecker Synthesis. (n.d.). Organic Chemistry Portal.

- Strecker Synthesis. (n.d.). Master Organic Chemistry.

- Metabolism of 2-Phenylethylamine to Phenylacetic Acid, Via the Intermediate Phenylacetaldehyde, by Freshly Prepar. (n.d.). In Vivo.

- The Gabriel Synthesis. (2025). Master Organic Chemistry.

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. erowid.org [erowid.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mescaline - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. Synthesis of Phenethylamines from Phenylacetic Acids [designer-drug.com]

- 16. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 17. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 18. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 19. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 21. Strecker Synthesis [organic-chemistry.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]